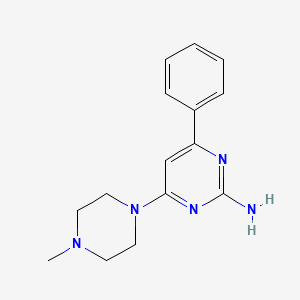

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine

Descripción general

Descripción

VUF10460 is a histamine H4 receptor agonist (Kis = 5.01 and 14.13 nM for the human and rat receptors, respectively). It is selective for the rat histamine H4 receptor over the rat histamine H3 receptor (Kis = 34.67 and 1,778.28 nM, respectively). VUF10460 (10 mg/kg) potentiates the formation of HCl-induced ulcers in the rat gastric mucosa, an effect that is not blocked by the histamine H4 receptor antagonist JNJ-7777120.

VUF10460 is a non-imidazole histamine H4 receptor agonist; binds to rat H4 receptor with a pKi of 7.46.

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibition of MAO-B can lead to an increase in dopamine levels, which can be beneficial in conditions like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels

Biochemical Pathways

The inhibition of MAO-B affects the dopamine breakdown pathway. Under normal circumstances, dopamine is broken down by MAO-B. When MAO-B is inhibited, dopamine breakdown is reduced, leading to increased levels of dopamine . This can have downstream effects on various neurological pathways, potentially alleviating symptoms of diseases characterized by low dopamine levels, such as Parkinson’s disease .

Result of Action

The primary result of the action of this compound is the inhibition of MAO-B, leading to increased dopamine levels . This can have various effects at the molecular and cellular levels, potentially leading to improved symptoms in conditions like Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-nociceptive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.

Actividad Biológica

4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrimidine core substituted with a piperazine moiety, which is known for enhancing pharmacological profiles. The following sections explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors involved in critical biological processes. The following are key mechanisms identified:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition is particularly relevant for treating hyperpigmentation disorders .

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression. They have been studied for their potential use in cancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table, highlighting its inhibitory effects and IC50 values against various targets:

| Target | IC50 (µM) | Effect |

|---|---|---|

| Tyrosinase | 0.18 | Competitive inhibitor |

| Human class I HDAC isoforms | 34.6 | Inhibitory activity |

| Cancer cell lines (SKM-1) | N/A | Induces apoptosis |

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase derived from Agaricus bisporus. Among the tested compounds, one derivative exhibited an IC50 value of 0.18 µM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 µM). This demonstrates the potential of piperazine-based compounds in dermatological applications focused on hyperpigmentation treatment .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor efficacy of a series of pyrimidine derivatives, including those related to this compound. These compounds were shown to induce G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cell lines (SKM-1). The results indicated a favorable pharmacokinetic profile and minimal toxicity towards healthy cells, suggesting their viability as therapeutic agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H19N5

- Molecular Weight : 273.35 g/mol

- IUPAC Name : 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine

The compound features a pyrimidine ring substituted with a phenyl group and a piperazine moiety, which contributes to its biological activity.

Antifungal Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including MPP, exhibit promising antifungal properties. For instance, research has shown that structural modifications of pyrimidine derivatives can lead to compounds with enhanced activity against common fungal pathogens like Candida albicans and Aspergillus fumigatus. One study reported that a modified compound based on MPP demonstrated superior efficacy compared to traditional antifungal agents such as fluconazole .

Inhibitors of Tyrosinase

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. MPP has been explored for its potential as a tyrosinase inhibitor. Studies have synthesized various derivatives of MPP, leading to the identification of compounds with significant inhibitory activity against tyrosinase, which could be beneficial for cosmetic applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. MPP's structural features allow it to interact with cellular targets effectively, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGWJIOMPHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.